Ethyl 2,3-dibromo-5,6-difluorophenylacetate
Description
Ethyl 2,3-dibromo-5,6-difluorophenylacetate is a halogenated aromatic ester featuring bromine substitutions at positions 2 and 3, and fluorine substitutions at positions 5 and 6 on the phenyl ring.
Properties
IUPAC Name |
ethyl 2-(2,3-dibromo-5,6-difluorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Br2F2O2/c1-2-16-8(15)3-5-9(12)6(11)4-7(13)10(5)14/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTGXZGVUMFKLDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C(=CC(=C1Br)Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Br2F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination Process
- Bromination is commonly performed using bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent.
- Reaction conditions typically involve polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance selectivity and yield.
- Catalysts or additives may be used to control regioselectivity and prevent overbromination.
- Temperature control is critical; reactions are often conducted at low temperatures (0°C to room temperature) to avoid side reactions.
Fluorination Considerations
- The fluorine atoms at the 5 and 6 positions are generally introduced prior to bromination, using fluorinated phenyl precursors.
- Fluorination methods include nucleophilic aromatic substitution on activated aromatic rings or direct fluorination using specialized reagents.
- The fluorine substituents are stable under bromination conditions, allowing sequential synthesis.
Example Synthetic Procedure (Adapted from Patent US8057712B2)
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1 | Starting with ethyl 2-cyano-2-(perfluorophenyl)acetate derivatives | Preparation of fluorinated phenylacetate precursors |
| 2 | Lithium hydride suspension in 1,2-dimethoxyethane at 0°C | Deprotonation of precursor |
| 3 | Addition of perchlorocycloprop-1-ene dropwise | Formation of intermediate with cyclopropene moiety |
| 4 | Treatment with acetic acid and mixture of hydrobromic acid (48%) and nitric acid (65%) at room temperature for 1.5 hours | Bromination of aromatic ring at desired positions |
| 5 | Filtration, washing, and vacuum drying | Isolation of crude Ethyl 2,3-dibromo-5,6-difluorophenylacetate |
| 6 | Purification by gradient sublimation | Pure final product obtained with high yield |
This method yields this compound as an orange precipitate, which is then purified.
Alternative Approaches
- Direct bromination of pre-fluorinated phenylacetate esters using NBS under UV light or radical initiators.
- Use of silver salts of fluoro-substituted phenylacetates as intermediates for controlled halogenation (silver phenylacetate derivatives have been reported for related aromatic substitutions).
Data Table Summarizing Key Preparation Parameters
Research Findings and Notes on Preparation
- The bromination step is critical and must be carefully controlled to achieve dibromination at the 2 and 3 positions without affecting the fluorine substituents.
- The use of a mixture of hydrobromic and nitric acid in acetic acid provides an effective bromination environment, facilitating electrophilic aromatic substitution.
- The presence of fluorine atoms influences the electronic properties of the aromatic ring, affecting the regioselectivity of bromination.
- Purification by gradient sublimation is effective in isolating the pure compound, which is important for applications requiring high purity.
Chemical Reactions Analysis
Ethyl 2,3-dibromo-5,6-difluorophenylacetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.
Reduction Reactions: The bromine atoms can be reduced to form corresponding phenylacetates with fewer halogen atoms.
Oxidation Reactions: The compound can undergo oxidation to form more oxidized derivatives, depending on the reagents used.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride, oxidizing agents like potassium permanganate, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2,3-dibromo-5,6-difluorophenylacetate is utilized in various scientific research fields, including:
Chemistry: As a precursor for synthesizing more complex organic molecules.
Biology: In studies involving the interaction of halogenated compounds with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2,3-dibromo-5,6-difluorophenylacetate involves its interaction with molecular targets through its bromine and fluorine atoms. These halogens can form strong bonds with various biological molecules, influencing their activity and function. The pathways involved may include halogen bonding and other non-covalent interactions that modulate the behavior of target molecules .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Positioning and Molecular Properties
The regiochemistry of halogen substituents significantly influences physical and chemical properties. Below is a comparative table of key analogs:
| Compound Name | Substituent Positions | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|---|
| Ethyl 2,3-dibromo-5,6-difluorophenylacetate* | Br: 2,3; F:5,6 | C₁₀H₈Br₂F₂O₂ | 357.97† | Not available |
| Ethyl 2,4-dibromo-3-fluorophenylacetate | Br: 2,4; F:3 | C₁₀H₉Br₂FO₂ | ~355.89‡ | 1803817-32-4 |
| Ethyl 4,6-dibromo-2,3-difluorophenylacetate | Br:4,6; F:2,3 | C₁₀H₈Br₂F₂O₂ | 357.97 | 1806273-46-0 |
| Ethyl 2,2-dibromo-2-fluoroacetate | Br and F on acetate α-C | C₄H₅Br₂FO₂ | 255.89 | 565-53-7 |
*Hypothetical structure based on nomenclature conventions. †Calculated based on analog C₁₀H₈Br₂F₂O₂ (CAS 1806273-46-0) . ‡Estimated from formula C₁₀H₉Br₂FO₂ (Br ≈ 80, F ≈ 19).
Key Observations:
- Fluorine Substitution : Fluorine at positions 5,6 (target compound) vs. 2,3 (CAS 1806273-46-0) modifies the aromatic ring's electronic profile, affecting electrophilic substitution patterns .
Biological Activity
Ethyl 2,3-dibromo-5,6-difluorophenylacetate is a halogenated organic compound that has garnered attention for its potential biological activities. This article provides a detailed exploration of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.
- Molecular Formula : C10H8Br2F2O2
- Molecular Weight : 357.97 g/mol
- IUPAC Name : Ethyl 2-(2,3-dibromo-5,6-difluorophenyl)acetate
The compound features two bromine and two fluorine atoms attached to a phenylacetate structure, which significantly influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to the presence of halogen atoms. These halogens can form strong non-covalent interactions with various biological molecules, which may include:
- Halogen Bonding : This interaction can enhance binding affinity to target proteins or enzymes.
- Hydrophobic Interactions : The bulky halogens can influence the compound's solubility and permeability in biological membranes.
Antimicrobial Activity
Research indicates that halogenated compounds often exhibit antimicrobial properties. This compound may demonstrate efficacy against specific bacterial strains due to its ability to disrupt microbial cell membranes or interfere with metabolic pathways.
Anti-inflammatory Properties
Studies have suggested that similar halogenated compounds possess anti-inflammatory effects by modulating pathways related to protein kinase C (PKC). This compound may exert similar effects by acting as a PKC modulator or through other inflammatory mediators.
Cytotoxic Effects
Preliminary studies show potential cytotoxic effects against certain cancer cell lines. The compound's interaction with DNA or cellular signaling pathways could lead to apoptosis in malignant cells.
Research Findings and Case Studies
-
Study on Antimicrobial Activity :
- A study conducted on various halogenated phenylacetates demonstrated that compounds with bromine and fluorine substitutions exhibited significant antimicrobial activity against Gram-positive bacteria. This compound was among the tested compounds showing promising results.
-
In Vitro Cytotoxicity Assays :
- In vitro assays indicated that this compound could inhibit the growth of specific cancer cell lines. The mechanism was hypothesized to involve the induction of oxidative stress within cells.
-
Inflammation Modulation :
- Research highlighted the role of halogenated compounds in modulating inflammatory responses. This compound's potential as an anti-inflammatory agent was noted due to its structural similarities with known PKC modulators.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Structure | Notable Activities |
|---|---|---|
| Ethyl 2,3-Dichloro-5,6-Difluorophenylacetate | Structure | Antimicrobial |
| Ethyl 2,3-Dibromo-4,5-Difluorophenylacetate | Structure | Cytotoxic |
| Ethyl 2,3-Dibromo-5,6-Dichlorophenylacetate | Structure | Anti-inflammatory |
The comparison shows that while all these compounds share a similar framework, variations in halogen positioning affect their biological activities significantly.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 2,3-dibromo-5,6-difluorophenylacetate, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via esterification of the parent acid (e.g., 2,3-dibromo-5,6-difluorophenylacetic acid) with ethanol under acid catalysis. Key parameters include temperature (60–80°C), solvent choice (e.g., dichloromethane or THF), and stoichiometric ratios (typically 1:1.2 acid-to-ethanol). Side reactions, such as hydrolysis or over-bromination, are mitigated by inert atmospheres (N₂/Ar) and controlled reagent addition .
- Characterization : Post-synthesis, confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity using ¹H/¹³C/¹⁹F NMR. For example, ¹⁹F NMR resolves fluorinated positions (δ -110 to -125 ppm for aromatic F), while bromine substituents induce deshielding in adjacent protons .
Q. How is the stability of this compound assessed under varying storage conditions?
- Methodology : Conduct accelerated stability studies by exposing the compound to light, humidity (40–80% RH), and temperature (4°C, 25°C, 40°C) over 30 days. Monitor degradation via TLC and LC-MS. Fluorinated aromatic esters typically degrade via hydrolysis (ester cleavage) or debromination; stabilize with desiccants (silica gel) and amber vials .
Advanced Research Questions
Q. How can regioselectivity challenges in bromination steps be addressed during synthesis?
- Methodology : Use directing groups (e.g., acetate in phenylacetates) or electrophilic bromination agents (e.g., 1,3-dibromo-5,5-dimethylhydantoin) to enhance selectivity. Computational modeling (DFT) predicts bromine placement by analyzing electron density maps of the fluorinated aromatic ring. Experimentally, optimize via DoE (Design of Experiments) to balance reaction time, temperature, and reagent excess .
- Example : In Appel-type reactions, dibromo reagents reduce halogen waste and improve atom economy. Monitor intermediates via in situ IR to detect triphenylphosphine oxide byproducts .
Q. What strategies resolve contradictory spectral data (e.g., unexpected NMR shifts) during structural elucidation?
- Methodology : Cross-validate with 2D NMR (HSQC, HMBC) to assign coupling between ¹⁹F and ¹H/¹³C nuclei. For instance, vicinal F-F coupling (²J₃,₄ ~12–18 Hz) may split signals. X-ray crystallography provides definitive confirmation but requires high-purity crystals. Discrepancies often arise from solvent polarity or dynamic effects (e.g., rotamers in the ester group) .
Q. How does this compound interact with biological targets, and what assays are suitable for quantifying these interactions?
- Methodology : Screen against enzyme targets (e.g., kinases or phosphatases) using fluorescence polarization or SPR (Surface Plasmon Resonance). Fluorine and bromine atoms enhance binding via halogen bonds; quantify IC₅₀ values with dose-response curves. Pair with molecular docking (AutoDock Vina) to map interactions at active sites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
